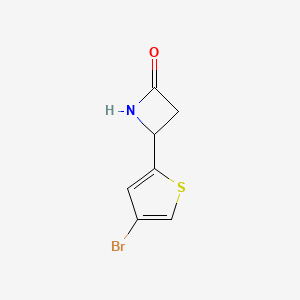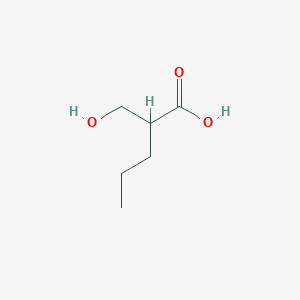![molecular formula C14H14ClN5O3S B13086036 1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a beta-lactam ring fused to a thiazolidine ring, making it a member of the beta-lactam antibiotics family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the beta-lactam ring and the subsequent attachment of the imidazo[1,2-b]pyridazin-1-ium chloride moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: Typically used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.
Scientific Research Applications
1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying beta-lactam ring chemistry and its reactivity.
Biology: Investigated for its antibacterial properties, particularly against resistant strains of bacteria.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit bacterial cell wall synthesis.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of the peptidoglycan layer. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but different structural features.
Cephalosporins: Share the beta-lactam ring but have a different bicyclic structure.
Carbapenems: Known for their broad-spectrum activity and resistance to beta-lactamase enzymes.
Uniqueness: 1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride is unique due to its specific bicyclic structure and the presence of the imidazo[1,2-b]pyridazin-1-ium chloride moiety, which enhances its stability and activity against resistant bacterial strains.
This detailed overview highlights the significance of this compound in various scientific fields and its potential as a powerful antibacterial agent.
Properties
Molecular Formula |
C14H14ClN5O3S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C14H13N5O3S.ClH/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;/h1-5,10,13H,6-7,15H2;1H/t10-,13-;/m1./s1 |
InChI Key |
NUGCRNBFCNTTLW-HTMVYDOJSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.[Cl-] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



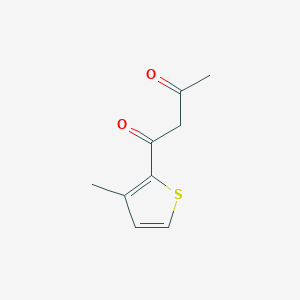
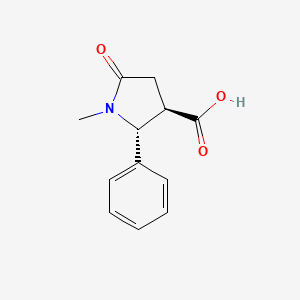
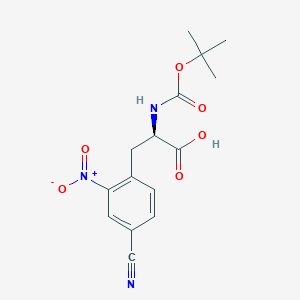
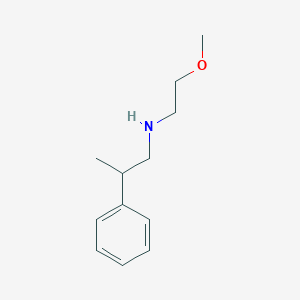
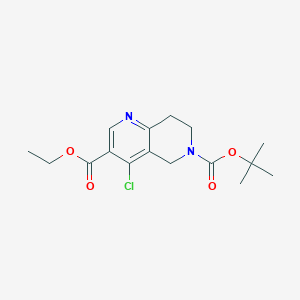

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
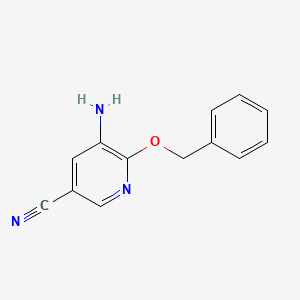
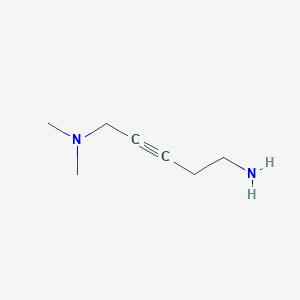
![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
